Cas no 59361-08-9 ((4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester)
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester
- (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester
- (4-METHYLUMBELLIFERYL)-A-D-N-ACETYL-4,7,8,9-TETRA-O-ACETYL-NEURAMINIC ACID, METHYL ESTER
- 4-Methylumbelliferyl α-D-N-acetyl-4,7,8,9-tetrα-O-acetylneuraminic acid methyl ester
- N-Acetyl-2-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4,7,8,9-tetraacetate-a-neuraminic Acid Methyl Ester
- N-Acetyl-2-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4,7,8,9-tetraacetate-α-neuraminic Acid Methyl Ester
- 2-O-4-Methylumbelliferyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid methyl ester
- methyl 5-acetamido-4-acetoxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(1S,2R)-1,2,3-triacetoxypropyl]tetrahydropyran-2-carboxylate
- (4-Methylumbelliferyl)-N-Acetyl-4,7,8,9-Tetra-O-Acetyl-alpha-D-Neuraminic Acid Methyl Ester
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- MDL: MFCD04116186
- Inchi: 1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1
- InChI Key: JXDAJBSGWNWJGF-VBMSRFAZSA-N
- SMILES: [C@]1(C(OC)=O)(OC2C=C(C)C3C=CC(O)=CC=3O2)C[C@H](OC(C)=O)[C@H](NC(C)=O)[C@]([H])([C@H](OC(C)=O)[C@@H](COC(C)=O)OC(C)=O)O1
Computed Properties
- Exact Mass: 651.21600
Experimental Properties
- Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 93-95°C
- Boiling Point: 760.3±60.0 °C(Predicted)
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 208.52000
- LogP: 1.44260
- pka: 13.71±0.70(Predicted)
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester Security Information
- Storage Condition:-20°C Freezer
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334220-5mg |
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester |
59361-08-9 | 5mg |
$110.00 | 2023-05-17 | ||
| TRC | M334220-10mg |
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester |
59361-08-9 | 10mg |
$ 127.00 | 2023-09-07 | ||
| TRC | M334220-25mg |
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester |
59361-08-9 | 25mg |
$299.00 | 2023-05-17 | ||
| TRC | M334220-50mg |
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester |
59361-08-9 | 50mg |
$580.00 | 2023-05-17 | ||
| TRC | M334220-100mg |
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester |
59361-08-9 | 100mg |
$942.00 | 2023-05-17 | ||
| Cooke Chemical | LN132489-5mg |
4-Methylumbelliferyl N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic acid methyl ester |
59361-08-9 | ≥95% | 5mg |
RMB 2357.60 | 2025-02-21 | |
| Cooke Chemical | LN132489-10mg |
4-Methylumbelliferyl N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic acid methyl ester |
59361-08-9 | ≥95% | 10mg |
RMB 3327.20 | 2025-02-21 | |
| Cooke Chemical | LN132489-25mg |
4-Methylumbelliferyl N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic acid methyl ester |
59361-08-9 | ≥95% | 25mg |
RMB 5433.60 | 2025-02-21 | |
| Cooke Chemical | LN132489-50mg |
4-Methylumbelliferyl N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic acid methyl ester |
59361-08-9 | ≥95% | 50mg |
RMB 9059.20 | 2025-02-21 | |
| Cooke Chemical | LN132489-100mg |
4-Methylumbelliferyl N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic acid methyl ester |
59361-08-9 | ≥95% | 100mg |
RMB 16738.40 | 2025-02-21 |
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester Production Method
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester
The compound with CAS No 59361-08-9, known as (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester, is a highly specialized molecule that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a derivative of α-D-neuraminic acid (also known as N-acetylneuraminic acid), which is a sialic acid commonly found in biological systems. The addition of the 4-methylumbelliferyl group and the tetra-O-acetyl modification introduces unique properties that make this compound valuable for research and potential therapeutic applications.
α-D-neuraminic acid is a key component of sialylated glycoconjugates, playing crucial roles in cell recognition, immune regulation, and viral infection mechanisms. The tetra-O-acetyl modification enhances the stability and solubility of the molecule, making it more amenable for use in experimental settings. The methyl ester group further modulates the chemical reactivity and biological activity of the compound.
Recent studies have highlighted the importance of sialic acids in various biological processes. For instance, researchers have explored the role of sialylated glycans in immune evasion by pathogens. The 4-methylumbelliferyl group attached to this compound serves as a fluorescent label, enabling researchers to track its interactions with specific proteins or enzymes in real-time. This feature has made it an invaluable tool in studying sialidase activity and sialic acid metabolism.
In the context of drug discovery, this compound has been utilized as a substrate for high-throughput screening assays targeting enzymes involved in glycan processing. Its unique structure allows for precise modulation of enzyme specificity and activity. Furthermore, its application in vaccine development has been explored due to its ability to mimic viral glycoconjugates, potentially enhancing immune responses.
Recent advancements in synthetic biology have also leveraged this compound as a building block for constructing complex glycoconjugates. The N-acetyl group contributes to the molecule's compatibility with enzymatic reactions commonly used in glycosylation studies. This has facilitated the creation of tailored glycoconjugates with specific immunogenic properties.
Despite its complexity, the synthesis of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-α-D-neuraminic Acid, Methyl Ester has become more accessible through optimized chemical protocols. Researchers have developed efficient methods for the selective acetylation and esterification of sialic acids, ensuring high yields and purity levels.
In conclusion, CAS No 59361-08-9 represents a cutting-edge tool for advancing our understanding of sialic acid biology and its therapeutic implications. Its versatile structure and fluorescence labeling capabilities make it an indispensable reagent in modern biochemical research.
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